Elaidylsäurealkohol

Übersicht

Beschreibung

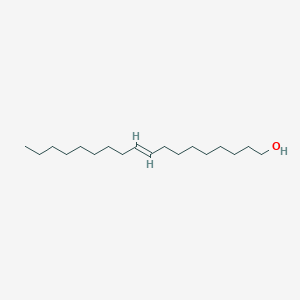

Elaidyl alcohol (also known as elaidic acid or trans-9-octadecenoic acid) is a fatty acid found in a variety of foods and is an important component of the human diet. It is an isomer of oleic acid and is a trans fatty acid. Elaidyl alcohol has been studied extensively in recent years due to its potential health benefits and applications in the field of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Elaidylsäurealkohol hat sich gegen bestimmte Viren als wirksam erwiesen, darunter das Herpes-simplex-Virus 2 (HSV-2) und Bakteriophagen ϕ6 . Es wirkt, indem es die virale Hülle stört, die für die Fähigkeit des Virus entscheidend ist, Wirtszellen zu infizieren. Diese Eigenschaft macht es zu einer wertvollen Verbindung für die Entwicklung von antiviralen Mitteln, insbesondere in topischen Behandlungen für Virusinfektionen.

Studien zur Membranfluidität

Forscher haben this compound bei der Bildung bimolekularer Filme verwendet, um die Auswirkungen der Ungesättigung auf Modelllipidmembranen zu untersuchen . Diese Studien sind unerlässlich, um die Dynamik der Zellmembran zu verstehen und können zu Erkenntnissen über die Funktion gesunder Zellen und die Pathologie kranker Zellen führen.

Reagenz für biochemische Assays

Als biochemisches Reagenz dient this compound als biologisches Material oder organische Verbindung in der Life-Science-Forschung . Es wird in verschiedenen Assays verwendet, um biochemische Pfade und Wechselwirkungen zu verstehen, die bei der Arzneimittelfindung und -entwicklung entscheidend sein können.

Lipidbiochemie

This compound ist ein einfach ungesättigter Fettsäurealkohol, der eine Rolle in der Lipidbiochemie spielt. Er kann verwendet werden, um die Rolle von Lipiden in Biologie, Gesundheit und Krankheit sowie in der pharmazeutischen Entwicklung zu untersuchen . Das Verständnis der Funktion von Lipiden wie this compound kann zu Durchbrüchen bei der Behandlung von Stoffwechselstörungen führen.

Forschung zur Hydrierung

Die Verbindung wird durch Hydrierung von Elaidinsäure hergestellt . Dieser Prozess ist in der industriellen Chemie von Bedeutung und kann untersucht werden, um Hydrierungsverfahren zu verbessern, die in der Lebensmittelverarbeitung und bei der Herstellung verschiedener chemischer Produkte weit verbreitet sind.

Modellsystem für ungesättigte Fettsäuren

This compound dient als Modellsystem, um die Eigenschaften ungesättigter Fettsäuren zu verstehen. Seine Struktur ermöglicht es Forschern, die Auswirkungen von Doppelbindungen auf physikalische und chemische Eigenschaften zu untersuchen, was in der Ernährungswissenschaft und bei der Entwicklung von Lebensmittelprodukten relevant ist .

Wirkmechanismus

Elaidyl alcohol, also known as trans-9-Octadecenol, is a monounsaturated fatty alcohol . This article will cover its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It has been shown to be active against herpes simplex virus 2 (hsv-2) and bacteriophage ϕ6 .

Mode of Action

Elaidyl alcohol interacts with its targets, such as HSV-2 and bacteriophage ϕ6, to exert its effects

Biochemical Pathways

It has been used in the formation of bimolecular films to study the effect of unsaturation on model lipid membranes .

Pharmacokinetics

It is known that it is a solid at room temperature and has solubility in dmf, dmso, and ethanol .

Result of Action

Elaidyl alcohol has been shown to have antiviral activity, particularly against HSV-2 and bacteriophage ϕ6 . .

Action Environment

It is known that it is stable for at least 4 years when stored at -20°c .

Biochemische Analyse

Cellular Effects

It is known to be active against certain viruses , suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Detailed information on these effects is currently lacking.

Molecular Mechanism

It is known to exert effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Eigenschaften

IUPAC Name |

(E)-octadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSTYHKOOCGGFT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301014859 | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

506-42-3, 26446-12-8 | |

| Record name | Elaidyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaidic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaidyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-9-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAIDIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of elaidyl alcohol in fungal infection?

A: Research suggests that elaidyl alcohol, similar to oleyl alcohol, can stimulate infection structure formation in the fungus Magnaporthe grisea on non-inductive surfaces []. This finding highlights the potential role of unsaturated fatty alcohols in fungal pathogenesis.

Q2: How does elaidyl alcohol affect appressorium formation in Magnaporthe grisea?

A: Elaidyl alcohol, along with other monounsaturated fatty acids, can inhibit appressorium formation in Magnaporthe grisea on both inductive and non-inductive surfaces []. This inhibitory effect is thought to be competitive with the inducing agent and is influenced by the concentration of elaidyl alcohol and the type of surface.

Q3: Are there any studies on the use of elaidyl alcohol in drug delivery systems?

A: While not explicitly mentioned in the provided research, one study explored the use of elaidyl alcohol in a topical formulation for betamethasone dipropionate delivery []. Although oleyl alcohol was chosen for further development due to its balance of drug retention and low systemic absorption [], the inclusion of elaidyl alcohol in the initial formulation screening suggests potential applications in drug delivery systems, warranting further investigation.

Q4: What analytical techniques have been used to study elaidyl alcohol?

A4: Several analytical techniques have been employed in the research of elaidyl alcohol. These include:

- Monolayer studies []: These studies investigate the behavior of elaidyl alcohol at interfaces, providing insights into its surface properties.

- Chromatographic methods (e.g., LC-MS/MS) []: These techniques are used to separate, identify, and quantify elaidyl alcohol and its potential metabolites in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)

![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)

![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)